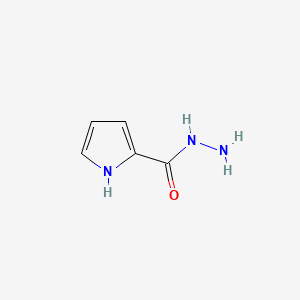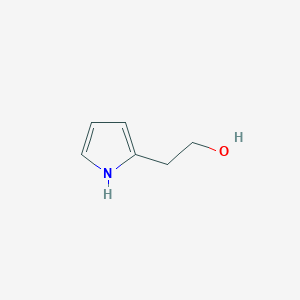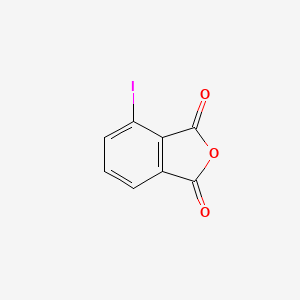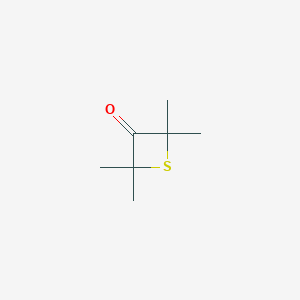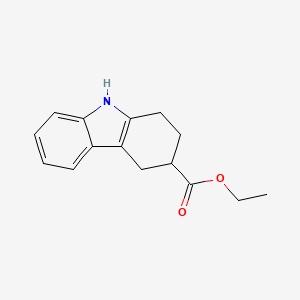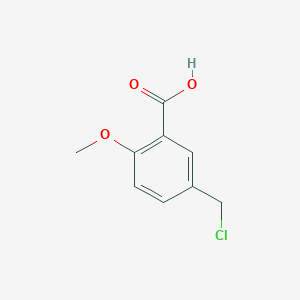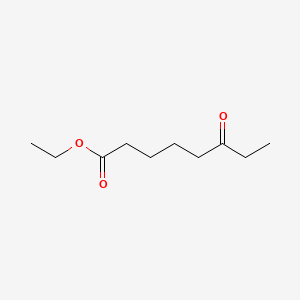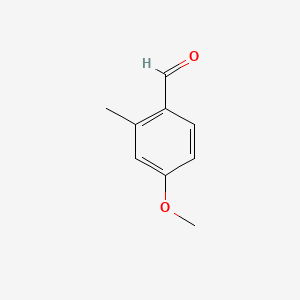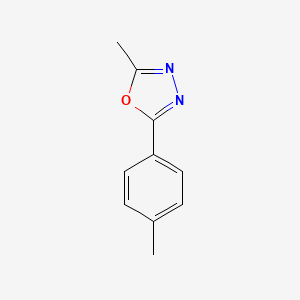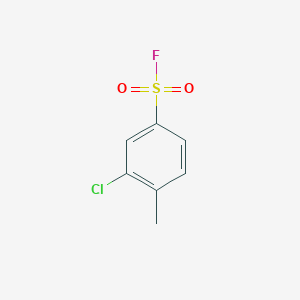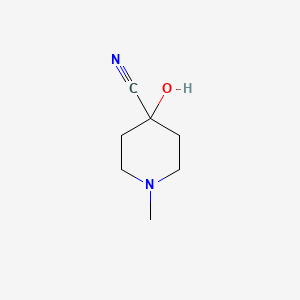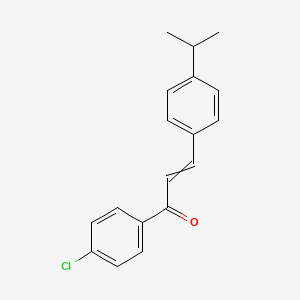![molecular formula C11H16O B1296374 螺[5.5]十一碳-1-烯-3-酮 CAS No. 30834-42-5](/img/structure/B1296374.png)
螺[5.5]十一碳-1-烯-3-酮
概述
描述
Spiro[5.5]undec-1-en-3-one is a bicyclic compound that belongs to the class of spiroketones. It is a versatile molecule that has gained significant attention in various fields of research, including medicinal, environmental, and industrial research.
科学研究应用
Spiro[5.5]undec-1-en-3-one has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Spiro[5.5]undec-1-en-3-one derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Industry: Spiro[5.5]undec-1-en-3-one is used in the development of new materials and as a precursor for various industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undec-1-en-3-one can be achieved through several methods. One common approach involves the transformation of commercially available ketones into the desired spiroketone structure. For example, the ketone 6-methylhept-5-en-2-one can be transformed into 3,3-dimethyl-2-methylenecyclohexanone, which then reacts with isoprene via a Diels-Alder reaction to form a spiro ketone . Another method involves the synthesis of spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .
Industrial Production Methods
Industrial production methods for spiro[5.5]undec-1-en-3-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
Spiro[5.5]undec-1-en-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique spiro structure allows it to participate in a wide range of chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of spiro[5.5]undec-1-en-3-one include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction mentioned earlier involves the use of isoprene as a diene and a suitable dienophile .
Major Products
The major products formed from the reactions of spiro[5.5]undec-1-en-3-one depend on the specific reaction conditions and reagents used. For instance, the Diels-Alder reaction produces a spiro ketone, while other reactions may yield different spiro derivatives with various functional groups .
作用机制
The mechanism of action of spiro[5.5]undec-1-en-3-one depends on its specific application. In biological systems, the compound may interact with various molecular targets and pathways, leading to its observed biological effects. For example, spiro[5.5]undec-1-en-3-one derivatives with antimicrobial properties may inhibit bacterial growth by targeting essential enzymes or disrupting cell membranes .
相似化合物的比较
Similar Compounds
Spiro[5.5]undec-1-en-3-one is part of a broader class of spirocyclic compounds, which include spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, and 1,3-oxathiane rings . Other similar compounds include β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework .
Uniqueness
The uniqueness of spiro[5.5]undec-1-en-3-one lies in its versatile spirocyclic structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
spiro[5.5]undec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESIESOPRMRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314641 | |
| Record name | Spiro[5.5]undec-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30834-42-5 | |
| Record name | 30834-42-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[5.5]undec-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

